

# A Spectroscopic Comparison of Orotaldehyde with Its Precursor and Reduced Form

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## Compound of Interest

Compound Name: **Orotaldehyde**

Cat. No.: **B3021436**

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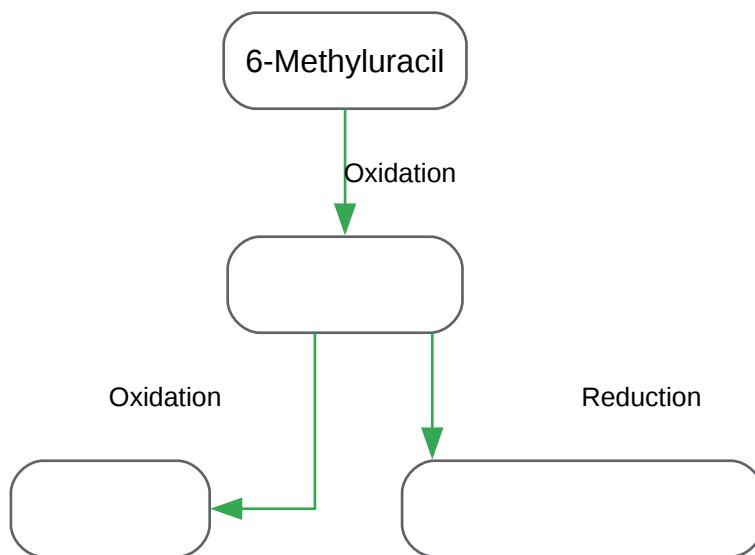
This guide provides a detailed spectroscopic comparison of **orotaldelyde**, a key intermediate in pyrimidine metabolism, with its synthetic precursor, 6-methyluracil, its oxidized form, orotic acid, and its reduced form, 6-hydroxymethyluracil. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

## Introduction

**Orotaldehyde** (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde) is a significant molecule in biochemical pathways. Understanding its spectroscopic properties in relation to its precursor and metabolic derivatives is crucial for monitoring its synthesis and subsequent reactions. This guide focuses on a comparative analysis of **orotaldelyde** with 6-methyluracil (a common synthetic starting material), orotic acid (its oxidized form and a key metabolite), and 6-hydroxymethyluracil (its direct reduced form). The comparison covers various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

## Molecular Structures and Relationships

The relationship between these four compounds is centered around the functional group at the 6-position of the uracil ring. 6-Methyluracil serves as a synthetic precursor, which can be oxidized to form **orotaldelyde**. Further oxidation of **orotaldelyde** yields orotic acid. Conversely, the reduction of **orotaldelyde** leads to the formation of 6-hydroxymethyluracil.



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**Fig. 1:** Relationship between 6-Methyluracil, **Orotaldehyde**, Orotic Acid, and 6-Hydroxymethyluracil.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **orotaldehyde**, 6-methyluracil, orotic acid, and 6-hydroxymethyluracil.

### UV-Vis Spectroscopy

Compound	$\lambda_{\text{max}}$ (nm)	Solvent/Form	Reference
Orotaldehyde	300	Anhydrous	<a href="#">[1]</a>
261	Hydrated		<a href="#">[1]</a>
6-Methyluracil	~260	Not Specified	
Orotic Acid	274-278	Aqueous	<a href="#">[2]</a>
6-Hydroxymethyluracil	275	DMSO	<a href="#">[3]</a>

### Infrared (IR) Spectroscopy

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group Assignment	Reference
Orotaldehyde	~1700-1740	C=O stretch (aldehyde)	
~2720, ~2820	C-H stretch (aldehyde)		
6-Methyluracil	3090–3040, 2990–2938	N-H stretch	<a href="#">[4]</a> <a href="#">[5]</a>
2850–2800	C-H stretch (methyl)	<a href="#">[4]</a> <a href="#">[5]</a>	
1747–1704, 1651–1644	C=O stretch	<a href="#">[4]</a> <a href="#">[5]</a>	
Orotic Acid	3470	N-H stretch	<a href="#">[6]</a>
3123	O-H stretch (carboxylic acid)	<a href="#">[6]</a>	
~1700-1725	C=O stretch (carboxylic acid)	<a href="#">[6]</a>	
6-Hydroxymethyluracil	~3400-3200	O-H stretch (alcohol)	<a href="#">[3]</a>
~1700	C=O stretch	<a href="#">[3]</a>	
~1050	C-O stretch (alcohol)	<a href="#">[3]</a>	

## <sup>1</sup>H NMR Spectroscopy

Compound	Chemical Shift ( $\delta$ , ppm)		Multiplicity	Assignment	Solvent	Reference
Orotaldehyde	~9.5-10.0		s	-CHO	Not Specified	
	~5.8	s	C5-H	Not Specified		
6-Methyluracil	~2.1	s		-CH <sub>3</sub>	TFA	[7]
	~5.7	s	C5-H	TFA	[7]	
	~11.0, ~11.5	br s	N1-H, N3-H	DMSO-d <sub>6</sub>		
Orotic Acid	~6.2	s		C5-H	D <sub>2</sub> O	[8]
	~11.0, ~11.8	br s	N1-H, N3-H	DMSO-d <sub>6</sub>		
	~13.0	br s	-COOH	DMSO-d <sub>6</sub>		
6-Hydroxymethyluracil	10.66, 7.20		N-H	DMSO-d <sub>6</sub>	[3]	
	~5.6	s	C5-H	DMSO-d <sub>6</sub>	[3]	
	~4.2	s	-CH <sub>2</sub> OH	DMSO-d <sub>6</sub>	[3]	
	~5.0	t	-CH <sub>2</sub> OH	DMSO-d <sub>6</sub>	[3]	

## <sup>13</sup>C NMR Spectroscopy

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment	Solvent	Reference
Orotaldehyde	~190	C=O (aldehyde)	Not Specified	
	~163, ~151	C2=O, C4=O	Not Specified	
	~145	C6	Not Specified	
	~110	C5	Not Specified	
6-Methyluracil	~164, ~152	C2=O, C4=O	Not Specified	
	~151	C6	Not Specified	
	~100	C5	Not Specified	
	~12	-CH <sub>3</sub>	Not Specified	
Orotic Acid	~168	C=O (carboxylic acid)	D <sub>2</sub> O	[9]
	~164, ~152	C2=O, C4=O	D <sub>2</sub> O	[9]
	~140	C6	D <sub>2</sub> O	[9]
	~118	C5	D <sub>2</sub> O	[9]
6-Hydroxymethyluracil	164.31, 151.85	C=O	DMSO-d <sub>6</sub>	[3]
	138.71	C6	DMSO-d <sub>6</sub>	[3]
	113.22	C5	DMSO-d <sub>6</sub>	[3]
	56.31	-CH <sub>2</sub> OH	DMSO-d <sub>6</sub>	[3]

## Mass Spectrometry

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	Ionization Method	Reference
Orotaldehyde	140	Not Specified	EI	
6-Methyluracil	126	Not Specified	EI	[10][11]
Orotic Acid	156	111 ([M-H-CO <sub>2</sub> ] <sup>-</sup> )	ESI <sup>-</sup>	[12][13]
6-Hydroxymethyluracil	142	Not Specified	EI	

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and sample preparation.

### UV-Vis Spectroscopy

A solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, DMSO). The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a reference. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is then determined.

### Infrared (IR) Spectroscopy

For solid samples, the spectrum is typically obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm<sup>-1</sup>) using a Fourier Transform Infrared (FTIR) spectrometer.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O). A trace amount of a reference standard, such as tetramethylsilane (TMS), may be added. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

## Mass Spectrometry

For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI) Mass Spectrometry, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create charged droplets, leading to gas-phase ions. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

## Conclusion

The spectroscopic data presented in this guide highlight the distinct features of **orotaldehyde**, 6-methyluracil, orotic acid, and 6-hydroxymethyluracil. The presence or absence of characteristic peaks and shifts in the spectra, particularly in IR and NMR, can be used to reliably differentiate between these structurally related compounds. This information is invaluable for monitoring chemical transformations involving these molecules and for their unambiguous identification in various experimental settings.

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